N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide
Description
The compound N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide features a 1,2-thiazinan ring with a sulfonyl group (1,1-dioxo modification) attached to a para-substituted phenyl moiety.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-26-19-11-4-16(5-12-19)6-13-20(23)21-17-7-9-18(10-8-17)22-14-2-3-15-27(22,24)25/h4-5,7-12H,2-3,6,13-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRMGKFUYIFJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide typically involves multiple stepsCommon reagents used in these reactions include sulfur-containing compounds, phenyl derivatives, and methoxybenzene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The thiazinane ring and methoxyphenyl group play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and functional comparisons with related compounds:
Structural and Functional Analysis
- Thiazinan/Thiazolidin Sulfonyl Derivatives: The target compound and its thiazolidin analog () differ in ring size (6-membered thiazinan vs. 5-membered thiazolidin) and substituents (Cl in the latter). The chlorine substituent in the thiazolidin derivative may alter binding affinity in receptor-targeted applications .
- Nitroimidazole-Based Propanamides (e.g., 2NPBTA): These compounds () prioritize nitroimidazole moieties for hypoxia-selective targeting.
- Bicalutamide: As a clinically validated antiandrogen, bicalutamide’s trifluoromethyl and sulfonyl groups contribute to its high receptor specificity. The target compound lacks the hydroxy-methyl and cyano groups critical for bicalutamide’s activity, suggesting divergent therapeutic applications .
N-Hydroxyamide Derivatives (e.g., Compound 1D) :
The N-hydroxycarbamoyl group in compound 1D () confers histone deacetylase (HDAC) inhibitory activity. The target compound’s methoxyphenyl group may enhance lipophilicity but lacks the hydroxamate moiety required for HDAC binding .- Piperazine-Containing Propanamides: The compound in utilizes a piperazine ring for receptor interaction (e.g., serotonin/dopamine).
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Features
The compound is characterized by:
- A thiazinan ring , which contributes to its chemical reactivity.
- A sulfonamide group , enhancing its potential biological interactions.
- A methoxyphenyl group , which may influence lipophilicity and receptor interactions.
These features suggest that the compound could exhibit a range of biological activities, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit specific enzymes involved in metabolic pathways. The sulfonamide group is known for its capacity to interact with active sites of enzymes, potentially leading to therapeutic effects.
- Receptor Interaction : The structural configuration may allow for binding to various cellular receptors, influencing signaling pathways associated with inflammation, cancer, and other diseases.
In Vitro Studies
In vitro studies have indicated that related compounds exhibit significant biological activities. For example:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| Sulfonamide Derivative A | Antibacterial | |
| Sulfonamide Derivative B | Anti-inflammatory | |
| Thiazinan-based Compound C | Anticancer |
These findings suggest that this compound may possess similar activities.
Case Studies
- Anticancer Activity : A study investigated the anticancer properties of thiazinan derivatives. It was found that these compounds could induce apoptosis in cancer cells through the modulation of apoptosis-related proteins1.
- Antimicrobial Properties : Research on sulfonamide derivatives indicated strong antibacterial activity against various pathogens, suggesting potential applications in treating infections2.
- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated the ability to reduce inflammatory markers in cell cultures, indicating a possible therapeutic role in inflammatory diseases3.
Q & A
Q. What are the common synthetic routes and reagents for preparing N-[4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-(4-methoxyphenyl)propanamide?
The synthesis typically involves coupling 3-(4-methoxyphenyl)propanamide with a functionalized thiazinane derivative. Key steps include:
- Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC/HCl) in anhydrous solvents like dichloromethane or DMF .
- Thiazinane ring introduction : Sulfur-containing precursors (e.g., 1,1-dioxo-1λ⁶,2-thiazinane) are reacted under basic conditions (e.g., triethylamine) .
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is standard .
Q. How is the biological activity of this compound evaluated in preliminary assays?
Initial screening often includes:
- Enzyme inhibition assays : For example, kinase or protease inhibition using fluorescence-based substrates .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Binding affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions .
Advanced Research Questions
Q. What strategies optimize the synthesis for scalability and reproducibility?
Advanced methods focus on:
- Continuous flow reactors : To enhance reaction control and reduce batch variability, particularly for thiazinane ring formation .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) for selective reductions or cross-coupling steps .
- Process analytical technology (PAT) : Real-time monitoring via FTIR or Raman spectroscopy ensures intermediate stability .
Q. How do structural modifications influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies compare analogs:
- Substitution on the thiazinane ring : Electron-withdrawing groups (e.g., -SO₂) enhance metabolic stability but may reduce solubility .
- Methoxyphenyl group variations : Replacing the 4-methoxy group with halogens (e.g., -Cl) alters target selectivity in kinase assays .
- Computational modeling : DFT calculations predict binding conformations to guide synthetic prioritization .
Q. What analytical techniques resolve challenges in characterizing this compound?
Advanced characterization includes:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and detects trace impurities .
- Multidimensional NMR : ¹H-¹³C HSQC and NOESY clarify stereochemistry and rotational barriers in the thiazinane ring .
- Hyphenated techniques : LC-MS/MS monitors degradation products under stress conditions (e.g., heat, pH) .
Q. How are reaction mechanisms elucidated for key transformations?
Mechanistic studies employ:
- Kinetic isotope effects (KIE) : To identify rate-determining steps in amide bond formation .
- Trapping experiments : Radical scavengers (e.g., TEMPO) test for intermediacy in oxidation/reduction steps .
- Computational studies : Transition-state modeling (e.g., Gaussian) validates proposed pathways for thiazinane ring closure .
Q. How do researchers address contradictions between in vitro and in vivo data?
Discrepancies are mitigated by:
- Pharmacokinetic profiling : Measuring bioavailability, plasma protein binding, and metabolic clearance in rodent models .
- Metabolite identification : LC-HRMS detects active or toxic metabolites that explain in vivo efficacy .
- Tissue distribution studies : Radiolabeled analogs track compound accumulation in target organs .
Q. What are the stability challenges, and how are they managed?
Stability issues arise from:
- Hydrolytic degradation : The amide bond is prone to cleavage in acidic/basic conditions. Stabilization strategies include lyophilization or co-solvents (e.g., PEG-400) .
- Oxidative susceptibility : The thiazinane sulfone group forms sulfonic acid derivatives under light exposure. Storage in amber vials under nitrogen is recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
